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Compound of Interest

1,3-Dibromo-2-fluoro-4-
Compound Name:
nitrobenzene

Cat. No.: B1387193

An In-depth Technical Guide to 1,3-Dibromo-2-fluoro-4-nitrobenzene: Properties, Synthesis,
and Reactivity for Advanced Research

Introduction

1,3-Dibromo-2-fluoro-4-nitrobenzene is a poly-substituted aromatic compound of significant
interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science.
Its chemical architecture, featuring two bromine atoms, a fluorine atom, and a potent electron-
withdrawing nitro group, provides a versatile platform for constructing complex molecular
frameworks. The strategic placement of these functional groups allows for a range of selective
chemical transformations, making it a valuable building block for drug discovery and the
development of novel functional materials.

This technical guide offers a comprehensive exploration of the physical and chemical
properties of 1,3-Dibromo-2-fluoro-4-nitrobenzene (CAS No. 557789-62-5). We will delve
into its spectroscopic signature, propose a robust synthetic pathway with detailed experimental
considerations, analyze its reactivity profile in key organic reactions, and discuss its potential
applications, particularly within the realm of drug development. This document is intended to
serve as a practical resource for scientists, providing both foundational knowledge and
actionable insights for leveraging this compound in advanced research endeavors.
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Part 1: Core Physicochemical and Spectroscopic
Properties

The unique substitution pattern of 1,3-Dibromo-2-fluoro-4-nitrobenzene dictates its physical
characteristics and chemical behavior. A summary of its core properties is presented below.

ion: Physical and Chemical :

Property Value Source(s)
CAS Number 557789-62-5

Molecular Formula CeH2Br2FNO:2

Molecular Weight 298.89 g/mol

Expected to be a crystalline
Appearance solid, likely yellow, similar to

related nitroaromatics.

Not explicitly reported; isomers
Melting Point like 3-bromo-4-fluoro-
nitrobenzene melt at 59 °C.

Not explicitly reported; isomers
like 4-bromo-1-fluoro-2-
nitrobenzene boil at 240-241
°C.

Boiling Point

Expected to have low solubility
in water and good solubility in

Solubility common organic solvents such
as dichloromethane, ethyl

acetate, and acetone.

XLogP3 3.2

Topological Polar Surface Area  45.8 A2

Spectroscopic Characterization (Predicted)
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Spectroscopic analysis is essential for confirming the identity and purity of 1,3-Dibromo-2-
fluoro-4-nitrobenzene. Based on its structure and data from analogous compounds, the
following spectral features are anticipated:

e 1H NMR: The spectrum will exhibit two signals in the aromatic region, both appearing as
doublets due to coupling with each other. The proton ortho to the nitro group will be
significantly downfield-shifted compared to the proton ortho to the fluorine atom.

e 13C NMR: The spectrum will show six distinct signals for the aromatic carbons, as the
molecule is asymmetric. Carbons directly attached to the electronegative substituents (Br, F,
NO:2) will have characteristic chemical shifts. For example, the carbon attached to the
fluorine will show a large one-bond C-F coupling constant.

» 19F NMR: A single resonance is expected. Its chemical shift will be influenced by the adjacent
bromine and the meta nitro group.

» IR Spectroscopy: Key vibrational bands will confirm the presence of the functional groups:

o ~1530 cm~* and ~1350 cm~1 for the asymmetric and symmetric stretching of the nitro
group (NO2).

o ~1200-1300 cm~1 for the C-F stretch.
o ~3100-3000 cm~1 for aromatic C-H stretching.

e Mass Spectrometry (MS): The molecular ion peak (M*) will exhibit a characteristic isotopic
pattern due to the presence of two bromine atoms (7°Br and 81Br), resulting in a triplet of
peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1.

Part 2: Synthesis and Purification

While multiple synthetic routes to substituted fluoronitrobenzenes exist, a common and
effective strategy involves the direct halogenation of a suitable precursor. The following section
outlines a predictive protocol for the synthesis of 1,3-Dibromo-2-fluoro-4-nitrobenzene.

Experimental Protocol: Synthesis via Bromination
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This proposed synthesis involves the direct dibromination of 2-fluoro-4-nitroaniline followed by
a Sandmeyer reaction to replace the amino group with a bromine atom. An alternative, more
direct route could be the selective bromination of 1-fluoro-3-nitrobenzene, though this may
present regioselectivity challenges.

Rationale: The electron-donating amino group in 2-fluoro-4-nitroaniline activates the ring
towards electrophilic substitution, directing the incoming bromine electrophiles to the positions
ortho and para to itself (C3 and C5). The subsequent Sandmeyer reaction is a reliable method
for converting an arylamine into an aryl bromide.

Step 1: Dibromination of 2-fluoro-4-nitroaniline

e Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,
dropping funnel, and thermometer, dissolve 2-fluoro-4-nitroaniline (1.0 eq) in glacial acetic
acid.

e Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine
(2.1 eq) in glacial acetic acid via the dropping funnel, ensuring the internal temperature does
not exceed 10 °C.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for

 To cite this document: BenchChem. [1,3-Dibromo-2-fluoro-4-nitrobenzene physical and
chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1387193#1-3-dibromo-2-fluoro-4-nitrobenzene-
physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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